2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound is a polycyclic heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core. Key structural elements include:
- 4-Ethoxyphenyl group: Aromatic substituent at position 2, contributing to lipophilicity and π-stacking interactions.
- 7-Methoxy group: Electron-donating substituent on the benzo ring, influencing electronic distribution and metabolic stability.
Its fused pyrazole-oxazine scaffold is notable for conformational rigidity, which may optimize receptor binding in pharmacological contexts.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-18-9-7-16(8-10-18)20-15-21-19-5-4-6-22(28-2)23(19)30-24(27(21)26-20)17-11-13-25-14-12-17/h4-14,21,24H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGIDZKYERKMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Formation of the Oxazine Ring: The oxazine ring can be synthesized by cyclization reactions involving phenolic compounds and amines in the presence of formaldehyde or other aldehydes.
Fusion of the Rings: The final step involves the fusion of the benzene, pyrazole, and oxazine rings through a series of condensation and cyclization reactions, often requiring catalysts and specific reaction conditions such as elevated temperatures and controlled pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated promising anticancer properties of this compound:
-
In vitro Testing : The compound has been evaluated against several cancer cell lines:
Cell Line IC50 Value (µM) Mechanism of Action MCF7 0.85 Induces apoptosis HepG2 0.59 Cell cycle arrest HCT116 0.93 Inhibition of kinase activity
The compound functions as a selective inhibitor of specific kinases involved in tumor progression, suggesting it may interact with biological targets similarly to other known kinase inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects. The presence of heterocyclic rings enhances its ability to penetrate microbial membranes and disrupt cellular functions. This aspect is crucial for developing new antimicrobial agents.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions starting from pyrazole derivatives. The complexity allows for the introduction of various substituents that can enhance biological activity. Comparative studies with structurally similar compounds have shown varying degrees of activity against different cancer cell lines and microbial strains .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of derivatives related to this compound:
-
Synthesis Techniques : The synthesis generally involves:
- Multi-step reactions starting from pyrazole derivatives.
- Use of organocatalysts to enhance reaction efficiency.
- ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable profiles for gastrointestinal absorption and potential blood-brain barrier permeability .
- Comparative Activity Studies : Derivatives have been synthesized and tested against various cancer cell lines (e.g., MCF7, K562) and microbial strains, establishing structure–activity relationships that inform future drug design .
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- Aromatic Groups : Pyridin-4-yl (target compound) vs. phenyl () or thiophen-2-yl () alters electronic properties. Pyridine’s nitrogen improves solubility, whereas thiophene increases π-conjugation.
- Methoxy vs. Ethoxy : The 7-methoxy group in the target compound may reduce metabolic oxidation compared to ethoxy-substituted analogs (e.g., ).
Core Modifications: Spiro vs. Fused Systems: Spiro derivatives () introduce conformational constraints, enhancing target selectivity but complicating synthesis. Pyrazolo-Pyrimidinones (): These lack the oxazine ring, reducing rigidity but increasing synthetic accessibility.
Biological Activity: Only spiro-oxazine-indolinone derivatives () demonstrate confirmed antimicrobial activity. The absence of bioactivity data for the target compound highlights a research gap.
Synthetic Routes :
- Multi-component reactions (e.g., ) and reflux-based methods () are common for related compounds. The target compound’s synthesis likely involves similar strategies but remains unreported in the provided evidence.
Biological Activity
2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural fusion of benzene, pyrazole, and oxazine rings, which may contribute to its diverse pharmacological properties.
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- CAS Number : 900003-42-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially modulating their activity. This interaction can lead to various biological effects such as enzyme inhibition and alteration of signaling pathways .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The synthesis of derivatives has shown promising results in inhibiting cell viability in hematological tumors and breast cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4g | HEL (Acute Erythroid Leukemia) | 1.00 ± 0.42 | >25 |
| 4g | K-562 (Chronic Myeloid Leukemia) | 1.25 ± 0.35 | >20 |
| 14c | MCF-7 (Breast Cancer) | 0.59 ± 0.00 | - |
| 14e | MCF-7 (Breast Cancer) | 0.85 ± 0.03 | - |
The compound exhibited significant cytotoxicity against HEL and K-562 cell lines with IC50 values indicating potent activity. Notably, the selectivity index suggests low toxicity towards normal cells (Vero cell line), indicating potential therapeutic benefits with minimal side effects .
Other Biological Activities
In addition to its antiproliferative properties, compounds with similar structures have been reported to exhibit a range of biological activities:
- Anti-inflammatory : Compounds containing pyrazole rings have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Antimicrobial : Some analogs have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in infectious disease management.
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics that facilitate interaction with apoptotic pathways .
Case Studies
A study conducted on a series of dihydro-pyrazolo derivatives revealed that modifications in the molecular structure significantly influenced their biological activity. For instance, the introduction of halogen substituents enhanced the antiproliferative effects against specific cancer cell lines .
Another research project focused on the synthesis and evaluation of similar compounds found that certain derivatives not only inhibited tumor growth but also exhibited anti-inflammatory effects, highlighting their multifunctional potential in therapeutic applications .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize yield and purity?
The compound is synthesized via a multi-step process involving:
- Step 1: Formation of 2-hydroxysubstituted chalcones via Claisen-Schmidt condensation of substituted salicylic aldehydes (e.g., 4-ethoxy or 7-methoxy derivatives) with acetophenones.
- Step 2: Cyclization of chalcones with hydrazine to generate 3,5-diaryl-4,5-dihydropyrazoles.
- Step 3: Reaction of pyrazolines with pyridine-4-carbaldehydes under reflux conditions to form the fused pyrazolo-benzooxazine core . Optimization Tips:
- Use ethanol as a solvent for cyclization to improve solubility.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via recrystallization (e.g., DMF-EtOH mixtures) .
Q. How should researchers characterize the compound’s structure and confirm its identity?
A combination of analytical techniques is required:
- Spectral Analysis:
- IR Spectroscopy: Identify functional groups (e.g., C=O, N-H stretches).
- NMR (¹H/¹³C): Confirm aromatic substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and methoxy/ethoxy groups (δ 3.5–4.0 ppm).
Advanced Research Questions
Q. What computational methods can predict the compound’s drug-likeness and bioavailability?
Apply Lipinski’s Rule of Five and Veber’s Criteria to assess pharmacokinetic properties:
- Lipinski Parameters:
- Molecular weight < 500 Da.
- LogP < 4.
- ≤5 H-bond donors, ≤10 H-bond acceptors.
- Veber’s Criteria:
- Polar surface area (PSA) < 140 Ų.
- ≤10 rotatable bonds.
Tools: Use software like Schrödinger’s QikProp or SwissADME for automated calculations. Evidence suggests this compound complies with both sets of rules, indicating oral bioavailability potential .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions may arise from tautomerism or regioisomeric byproducts. Strategies include:
Q. What reaction mechanisms govern the formation of the pyrazolo-benzooxazine core?
The core forms via acid-catalyzed cyclization :
- Step 1: Protonation of the pyridine-4-carbaldehyde carbonyl group.
- Step 2: Nucleophilic attack by the pyrazoline’s NH group.
- Step 3: Dehydration and aromatization to yield the fused heterocycle. Key Variables:
- Solvent polarity (ethanol vs. DMF) influences reaction rate.
- Substituents on the pyridine ring (e.g., electron-withdrawing groups) modulate electrophilicity .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Follow a tiered approach:
- In Silico Screening: Dock the compound into target proteins (e.g., kinases, GPCRs) using AutoDock Vina.
- In Vitro Assays:
- Enzyme Inhibition: Measure IC50 against enzymes (e.g., phosphodiesterases) using fluorometric assays .
- Cell Viability: Test cytotoxicity via MTT assay in cancer cell lines.
Q. What advanced separation techniques are suitable for purifying this compound?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA).
- Countercurrent Chromatography (CCC): Ideal for polar intermediates; avoids irreversible adsorption.
- Membrane Filtration: Remove low-MW impurities via tangential flow filtration .
Methodological Considerations
Q. How should researchers validate synthetic protocols for reproducibility?
- Robustness Testing: Vary parameters (e.g., temperature ±5°C, solvent ratios) to identify critical steps.
- Interlaboratory Validation: Collaborate with independent labs to confirm yields and purity.
- Quality Control: Use in-process controls (e.g., in-line FTIR for real-time monitoring) .
Q. What strategies optimize reaction conditions for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
